Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate
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Overview
Description
Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate is a complex organic compound with a unique structure that includes an amino group, a phenylmethoxy group, and a sulfanylformate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the compound is synthesized via the reduction of Schiff bases using reducing agents such as sodium borohydride . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Uniqueness
Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate |
InChI |
InChI=1S/C21H19NO3S/c1-24-21(23)26-20-10-6-5-9-17(20)18-13-16(11-12-19(18)22)25-14-15-7-3-2-4-8-15/h2-13H,14,22H2,1H3 |
InChI Key |
UEQGIYQFOAYKMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)SC1=CC=CC=C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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